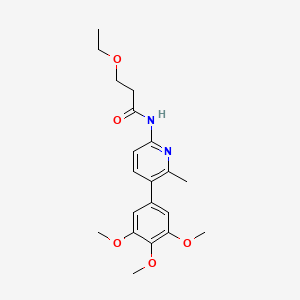
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide is a complex organic compound featuring a pyridine ring substituted with a trimethoxyphenyl group and an ethoxypropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction typically involves the use of organoboron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore, particularly due to the presence of the trimethoxyphenyl group, which is known for its bioactivity.
Biological Studies: It may be used in studies investigating its effects on various biological targets, such as enzymes or receptors.
Industrial Applications: The compound could be explored for its use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90) . This inhibition can lead to downstream effects on cellular processes, including cell division and stress response pathways.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct bioactivity and chemical properties compared to other compounds containing the trimethoxyphenyl group.
特性
分子式 |
C20H26N2O5 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
3-ethoxy-N-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C20H26N2O5/c1-6-27-10-9-19(23)22-18-8-7-15(13(2)21-18)14-11-16(24-3)20(26-5)17(12-14)25-4/h7-8,11-12H,6,9-10H2,1-5H3,(H,21,22,23) |
InChIキー |
GQROYSUZELNBBR-UHFFFAOYSA-N |
正規SMILES |
CCOCCC(=O)NC1=NC(=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















